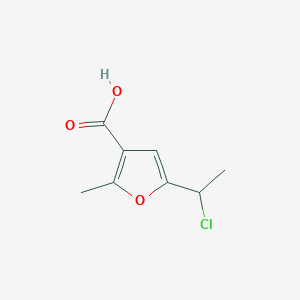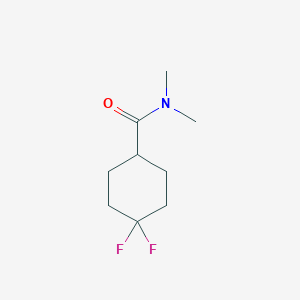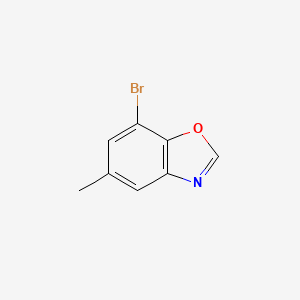
5-methyl-2-(trifluoromethyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(trifluoromethyl)pyridin-3-amine, also known as 5-MTP, is an organic compound belonging to the family of heterocyclic amines. It is an important intermediate in the synthesis of various organic compounds, and has been widely studied for its biological activities. 5-MTP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have potential applications in the development of novel pharmaceuticals, as well as in the treatment of various diseases.
作用机制
The mechanism of action of 5-methyl-2-(trifluoromethyl)pyridin-3-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory cytokines. In addition, it has been found to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of inflammation. Furthermore, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, it has been found to reduce the levels of amyloid-beta peptide, which is involved in the pathogenesis of Alzheimer’s disease. Furthermore, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to reduce the levels of cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
实验室实验的优点和局限性
5-methyl-2-(trifluoromethyl)pyridin-3-amine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a few steps. In addition, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is that it is not very soluble in water, and therefore must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide.
未来方向
There are a number of potential future directions for the research and development of 5-methyl-2-(trifluoromethyl)pyridin-3-amine. For example, further research is needed to better understand its mechanism of action, and to develop novel pharmaceuticals based on its structure. In addition, further research is needed to explore its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research is needed to explore its potential applications in the synthesis of other organic compounds.
合成方法
The synthesis of 5-methyl-2-(trifluoromethyl)pyridin-3-amine involves a number of steps, beginning with the preparation of the starting material, 2-trifluoromethylpyridine. This is followed by the reaction of the 2-trifluoromethylpyridine with methyl iodide, and then the reaction of the resulting 2-methyl-2-trifluoromethylpyridine with a base such as sodium hydroxide. Finally, the reaction of the resulting 5-methyl-2-trifluoromethylpyridine with a reducing agent such as sodium borohydride yields 5-methyl-2-(trifluoromethyl)pyridin-3-amine.
科学研究应用
5-methyl-2-(trifluoromethyl)pyridin-3-amine has been studied extensively for its biological activities, and has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have potential applications in the development of novel pharmaceuticals, as well as in the treatment of various diseases. For example, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to be effective in the treatment of rheumatoid arthritis, and has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, 5-methyl-2-(trifluoromethyl)pyridin-3-amine has been found to be effective in the treatment of Alzheimer’s disease, and has been found to reduce the levels of amyloid-beta peptide.
属性
IUPAC Name |
5-methyl-2-(trifluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(11)6(12-3-4)7(8,9)10/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRZWQXZKNNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)pyridin-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)
![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)

![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)
![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)

![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)


![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)
